REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([O:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:3]=1[N+:14]([O-])=O.[H][H]>C(O)C.[Pt](=O)=O>[F:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([O:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:3]=1[NH2:14]
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Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)Br)OC(=O)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was terminated
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=C(C(=C1)Br)OC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: CALCULATEDPERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |